Anthracene, 2,3-bis(decyloxy)-
Description
Structure
2D Structure
Properties
CAS No. |
134589-26-7 |
|---|---|
Molecular Formula |
C34H50O2 |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
2,3-didecoxyanthracene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-19-23-35-33-27-31-25-29-21-17-18-22-30(29)26-32(31)28-34(33)36-24-20-16-14-12-10-8-6-4-2/h17-18,21-22,25-28H,3-16,19-20,23-24H2,1-2H3 |
InChI Key |
IGLNPUKXMDPAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC2=CC3=CC=CC=C3C=C2C=C1OCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Derivatization of Anthracene, 2,3 Bis Decyloxy
Established Synthetic Pathways for the Anthracene (B1667546), 2,3-bis(decyloxy)- Core
The most prevalent and established route to the Anthracene, 2,3-bis(decyloxy)- core involves a two-step process starting from a commercially available precursor. This pathway includes the reduction of an anthraquinone (B42736) derivative followed by a nucleophilic substitution reaction to introduce the decyloxy side chains.
The primary method for attaching the decyloxy chains to the anthracene skeleton is the Williamson ether synthesis. ossila.commdpi.com This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. mdpi.commdpi.com In this context, the key precursor is 2,3-dihydroxyanthracene.
The synthesis begins with the reduction of 2,3-dihydroxyanthracene-9,10-dione (B13751115) (also known as Hystazarin), which is a more stable and common starting material. nih.gov Reduction of the quinone carbonyl groups to reform the aromatic anthracene core yields 2,3-dihydroxyanthracene. This intermediate is then subjected to alkylation. The two hydroxyl groups on the anthracene precursor are deprotonated by a suitable base to form a dianion, which subsequently reacts with two equivalents of a decyl halide, such as 1-bromodecane, to yield the target molecule, Anthracene, 2,3-bis(decyloxy)-. ossila.com
The efficiency of the synthetic pathway is highly dependent on the choice of reagents and the optimization of reaction conditions.
Step 1: Reduction of 2,3-dihydroxyanthracene-9,10-dione The reduction of the anthraquinone precursor is a critical step. Common reducing agents and conditions are outlined in the table below. Sodium borohydride (B1222165) in a basic aqueous solution is an effective method for this transformation. mdpi.com
| Parameter | Condition |
| Starting Material | 2,3-Dihydroxyanthracene-9,10-dione |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent/Medium | 1 M Sodium Carbonate (Na₂CO₃) solution |
| Atmosphere | Argon |
| Temperature | Room Temperature |
| Reaction Time | Typically overnight |
| Representative conditions for the reduction of a dihydroxyanthraquinone derivative. mdpi.com |
Step 2: Alkylation of 2,3-dihydroxyanthracene The subsequent Williamson ether synthesis requires a strong base to deprotonate the phenolic hydroxyl groups and a polar aprotic solvent to facilitate the SN2 reaction. nih.gov
| Parameter | Condition |
| Starting Material | 2,3-Dihydroxyanthracene |
| Alkylating Agent | 1-Bromodecane |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) or Acetone |
| Temperature | Elevated temperatures (e.g., reflux) |
| Reaction Time | Several hours to overnight |
| Typical conditions for the Williamson ether synthesis of dialkoxyanthracenes. |
Advanced Functionalization and Chemical Modification Strategies
Once the Anthracene, 2,3-bis(decyloxy)- core is synthesized, it can be further modified to tailor its properties for specific applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Functionalization typically targets the most reactive positions of the anthracene ring system, which are the C-9 and C-10 positions.
The introduction of functional groups onto the anthracene core is a key strategy for modulating its electronic properties and enabling its use as a monomer in polymerization reactions.
Halogenation: Bromination is a common first step for further functionalization. The 9 and 10 positions of the anthracene core are highly susceptible to electrophilic substitution. Reaction of Anthracene, 2,3-bis(decyloxy)- with a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent such as carbon tetrachloride or chloroform (B151607) readily yields 9,10-dibromo-2,3-bis(decyloxy)anthracene. chemicalbook.com This di-bromo derivative is a versatile precursor for cross-coupling reactions. ossila.com
| Reaction | Reagent | Typical Position |
| Bromination | N-Bromosuccinimide (NBS) | 9, 10 |
| Formylation | Vilsmeier-Haack Reagent (POCl₃, DMF) | 9 |
| Examples of electrophilic substitution reactions on the anthracene core. chemicalbook.comnih.gov |
Introduction of Alkynyl and Cyano Moieties: The 9,10-dibromo derivative serves as an excellent substrate for palladium-catalyzed cross-coupling reactions.
Alkynyl Groups: The Sonogashira coupling reaction can be used to introduce alkynyl moieties. polymer.cn This involves reacting the 9,10-dibromo derivative with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This modification extends the π-conjugation of the molecule, which can red-shift its absorption and emission spectra. polymer.cnrsc.org
Cyano Groups: While less common via direct substitution, cyano groups can be introduced by palladium-catalyzed cyanation of the aryl halide precursor, or through multi-step synthetic routes that build the anthracene core with nitrile groups already in place. chemrxiv.org
The functionalized Anthracene, 2,3-bis(decyloxy)- derivatives are valuable monomers for creating conjugated polymers for electronic applications. The long decyloxy side chains are crucial for ensuring the solubility of the resulting polymers in common organic solvents, which is necessary for solution-based processing and device fabrication.
A prominent strategy in designing polymers for organic solar cells is the creation of donor-acceptor (D-A) copolymers. In this architecture, electron-rich (donor) units are alternated with electron-deficient (acceptor) units along the polymer backbone. mdpi.comrsc.org The Anthracene, 2,3-bis(decyloxy)- unit, being electron-rich, is an excellent candidate for the donor monomer.
The synthesis of these copolymers is typically achieved through palladium-catalyzed cross-coupling polymerization methods, such as Suzuki or Stille coupling. rsc.orgmdpi.com
Monomer Preparation: The Anthracene, 2,3-bis(decyloxy)- core is first converted into a bifunctional monomer. This typically involves creating the 9,10-dibromo derivative (for Stille or Suzuki coupling) or a corresponding 9,10-bis(boronic ester) derivative (for Suzuki coupling). ossila.comnih.gov
Copolymerization: This bifunctional anthracene donor monomer is then reacted with a bifunctional acceptor monomer, such as a dibrominated benzothiadiazole derivative. rsc.orgresearchgate.net The polymerization, catalyzed by a palladium complex, links the donor and acceptor units in an alternating fashion to build the high molecular weight polymer chain. rsc.org
| Polymerization Method | Anthracene Monomer | Acceptor Monomer (Example) | Catalyst System (Example) |
| Suzuki Coupling | 2,3-Bis(decyloxy)-9,10-bis(pinacolatoboronyl)anthracene | 4,7-Dibromo-2,1,3-benzothiadiazole | Pd(PPh₃)₄, K₂CO₃ |
| Stille Coupling | 9,10-Dibromo-2,3-bis(decyloxy)anthracene | 4,7-Bis(trimethylstannyl)-2,1,3-benzothiadiazole | Pd(PPh₃)₄ |
| General schemes for the synthesis of donor-acceptor copolymers incorporating an anthracene unit. |
The resulting D-A copolymers often exhibit broad absorption spectra and tunable energy levels, which are desirable properties for active layer materials in organic photovoltaic devices. rsc.orgrsc.org
Polymerization Approaches Incorporating Anthracene, 2,3-bis(decyloxy)- Structural Units
Macrocyclic and Encapsulated Anthracene Architectures
The covalent synthesis of macrocycles incorporating an anthracene core is a significant area of research, often employing transition-metal-catalyzed cross-coupling reactions to construct the large ring structures. While specific examples detailing the synthesis of covalently-bonded macrocycles directly from 2,3-bis(decyloxy)anthracene are not extensively documented in the surveyed literature, general strategies for creating anthracene-based macrocycles are well-established. These methods include reactions like the Suzuki-Miyaura coupling to form connections between the acene and other subunits, followed by macrocyclization reactions such as the McMurry reaction to yield the final macrocyclic product.
Beyond covalent synthesis, Anthracene, 2,3-bis(decyloxy)- (DDOA) is notable for its ability to form highly organized, non-covalent supramolecular structures that create encapsulated environments. DDOA is a highly efficient organogelator, capable of immobilizing up to 20,000 solvent molecules per molecule of gelator. acs.org This phenomenon arises from the self-assembly of DDOA molecules into a three-dimensional network of fibers, effectively encapsulating the solvent within its porous structure. acs.orgnih.gov
Electron microscopy and scattering techniques have revealed that these aggregates have a distinct fibrillar morphology. nih.gov The molecules within these fibers arrange into well-defined crystalline structures. Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) studies on aerogels made from DDOA have identified multiple packing arrangements, including a hexagonal morph (2D p6m), demonstrating a high degree of order. nih.govacs.org This self-assembly into fibers and subsequent network formation represents a form of supramolecular encapsulation, where the architecture is dictated by non-covalent interactions rather than covalent bonds.
Derivatization for Specific Supramolecular Interactions
The defining derivatization of the parent anthracene core in 2,3-bis(decyloxy)anthracene is the addition of the two long decyloxy chains. These aliphatic chains are instrumental in guiding the supramolecular interactions that lead to its remarkable self-assembly and gelation properties. acs.org The primary forces driving the formation of the fibrous networks are non-bonded van der Waals interactions between the DDOA molecules. acs.org
The molecular organization relies on a combination of π-π stacking of the aromatic anthracene cores and the van der Waals forces among the decyloxy chains. This dual-interaction motif leads to the formation of a three-dimensional fibrous network that constitutes the gel. acs.org The presence and length of the alkoxy chains are critical; they provide the necessary solubility and steric factors to direct the assembly process, which is a common strategy in designing low molecular weight gelators.
The resulting supramolecular structure is a porous, crystalline material. nih.gov The aggregates that form the aerogel are developed over large distances (approximately 1000 Å) and exhibit fewer defects than aggregates found in the crystalline and gel phases. nih.govacs.org This demonstrates that the derivatization with decyloxy chains leads to a robust and well-ordered supramolecular system capable of forming extensive, stable architectures.
Rigorous Purification and Characterization Techniques for Synthetic Products
The synthesis of anthracene derivatives requires meticulous purification and characterization to ensure the identity and purity of the final products. Standard laboratory techniques are employed to isolate and analyze these compounds.
Purification Methods: Common purification strategies for anthracene derivatives involve a combination of chromatography and recrystallization.
Column Chromatography: Crude products are often purified using column chromatography on a silica (B1680970) gel stationary phase. The choice of eluent is critical for effective separation; common solvent systems include dichloromethane (B109758) (CH₂Cl₂) or mixtures of hexanes and dichloromethane.
Recrystallization: Following chromatography, recrystallization from a suitable solvent, such as acetone, is frequently used to obtain highly pure crystalline solids.
Washing: Liquid-liquid extraction or washing is also employed to remove impurities. For instance, organic layers may be washed with aqueous solutions of sodium thiosulfate, water, and brine to remove reagents and byproducts.
Characterization Techniques: A suite of analytical methods is used to confirm the structure and morphology of 2,3-bis(decyloxy)anthracene and its assemblies.
| Technique | Purpose | Typical Findings/Data |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and connectivity of atoms. | ¹H NMR and ¹³C NMR spectra provide characteristic chemical shifts (δ) and coupling constants for the aromatic and aliphatic protons and carbons. |
| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. | High-Resolution Mass Spectrometry (HRMS), often with techniques like MALDI, provides an exact mass that can be compared to the calculated value (e.g., m/z). |
| Scattering Techniques (SAXS/SANS) | To analyze the morphology and packing of supramolecular assemblies on the nanoscale. nih.gov | Provides information on the shape and size of aggregates and reveals crystalline packing arrangements, such as hexagonal morphs in DDOA aerogels. nih.govacs.org |
| Electron Microscopy | To directly visualize the morphology of self-assembled structures. nih.gov | Reveals the fibrillar nature of the networks formed by DDOA in organogels. nih.gov |
| Infrared (IR) Spectroscopy | To identify functional groups and probe molecular organization. acs.org | Out-of-plane vibrations of the anthracene core serve as probes for the molecular arrangement within the supramolecular architecture. acs.org |
Representative Characterization Data for Related Anthracene Derivatives
The following table presents example characterization data for a closely related hexakis(decyloxy)dibenz[a,c]anthracene to illustrate the typical outputs of NMR and HRMS analyses.
| Analysis | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.69 (s, 2H), 8.10 (s, 2H), 7.80 (s, 2H), 7.32 (s, 2H), 4.28-4.20 (m, 12H), 1.97-1.95 (m, 12H), 1.59-1.55 (m, 12H), 1.43-1.28 (m, 72H), 0.91-0.87 (m, 18H) |
| ¹³C NMR (300 MHz, CDCl₃) | δ 150.08, 149.50, 149.28, 128.31, 126.71, 124.29, 124.16, 119.55, 107.96, 107.74 |
| HRMS (MALDI) | Calculated for C₈₂H₁₃₄O₆+H: m/z 1215.0180; Found: 1215.0175 |
Supramolecular Assembly and Gelation Phenomena of Anthracene, 2,3 Bis Decyloxy
Fundamental Mechanisms Governing Organogel Formation
The transition from a solution (sol) to a soft, solid-like gel state is a thermodynamically driven process initiated by changes in conditions such as temperature. For DDOA, dissolving the compound in a suitable solvent at an elevated temperature and subsequently cooling it allows for the self-assembly process to occur, leading to the formation of a stable gel network.
Elucidation of Intermolecular Interactions (e.g., Van der Waals Forces, π-π Stacking, Dipolar Interactions)
The self-assembly of DDOA into fibrous networks is primarily driven by a combination of non-covalent intermolecular forces. The key interactions responsible for the formation and stability of the gel structure are:
π-π Stacking: The aromatic anthracene (B1667546) core of the DDOA molecule is flat and electron-rich, which promotes stacking interactions between adjacent molecules. This face-to-face arrangement is a significant driving force for the one-dimensional growth of the supramolecular polymer chains that form the basis of the gel fibers.
Dipolar Interactions: While not the dominant force, weak dipole-dipole interactions can also contribute to the ordering and stability of the molecular assembly.
These synergistic interactions lead to the anisotropic growth of DDOA aggregates, favoring the formation of long fibers over other morphologies.
Factors Influencing Gelation Efficiency and Critical Gelation Concentration
The ability of DDOA to form a gel is highly dependent on several factors, including the nature of the solvent, the concentration of the gelator, and the temperature.
Solvent Compatibility: DDOA is an effective gelator for a diverse range of organic solvents, including alkanes like decane (B31447) and alcohols such as octan-1-ol. The specific interactions between the DDOA molecule (both the aromatic core and the aliphatic chains) and the solvent molecules influence the solubility and the ultimate structure of the self-assembled network.
Critical Gelation Concentration (CGC): The CGC is the minimum concentration of the gelator required to form a stable, self-supporting gel that immobilizes the bulk solvent. DDOA is known to be a highly efficient gelator, forming gels at very low concentrations. This efficiency indicates a strong thermodynamic driving force for self-assembly.
Mechanical Properties: The efficiency of gelation is also reflected in the mechanical properties of the resulting gel. Rheological studies on a thermoreversible DDOA-octan-1-ol gel at a concentration of 1 wt.% demonstrate the formation of a robust network. The gel exhibits a significant yield stress (σ* ≈ 550 Pa) and high elasticity (G' ≈ 10⁴ Pa), suggesting the presence of numerous and/or strong junction zones within the fibrillar network.
Table 1: Rheological Properties of Anthracene, 2,3-bis(decyloxy)- Gel
| Property | Value | Conditions |
|---|---|---|
| Solvent | Octan-1-ol | - |
| Concentration | 1 wt.% | - |
| Yield Stress (σ*) | ~550 Pa | - |
| Elasticity (G') | ~10⁴ Pa | - |
Structural Characterization of Self-Assembled Architectures
The macroscopic properties of DDOA gels are a direct consequence of the microscopic and nanoscopic arrangement of the constituent molecules into a hierarchical structure.
Morphology and Formation of Fibrillar Networks
Upon gelation, DDOA molecules self-assemble into long, rigid fibers that entangle to form a three-dimensional network. This self-assembled fibrillar network (SAFIN) is responsible for trapping the solvent molecules and giving the material its solid-like properties.
Electron Microscopy: Direct visualization using electron microscopy confirms the fibrillar morphology of the aggregates that constitute the gel network. acs.orgnih.gov
Scattering Techniques: Small-angle X-ray and neutron scattering (SAXS/SANS) studies reveal that the fibers often group together. For DDOA gels, these techniques show the presence of large bundles of fibers with diameters estimated to be in the range of approximately 100 to 500 Å. nih.gov The crystallinity of the DDOA gel is attributed to the presence of "dry" microcrystallites that are analogous to the hexagonal packing found in the related crystalline powder. nih.gov
Detailed Molecular Organization within Assembled Fibers
Within each fiber, the DDOA molecules adopt a highly ordered arrangement. Spectroscopic and theoretical studies have provided a model for this molecular-level organization. researchgate.net
Vibrational Spectroscopy: Mid-infrared absorption analyses show that specific out-of-plane vibrations of the anthracene group serve as sensitive probes of the local molecular organization within the supramolecular structure. researchgate.net
Proposed Packing Model: A proposed model, supported by ab initio calculations combined with infrared and fluorescence dichroism experiments, describes the specific arrangement of DDOA molecules within the fibers. researchgate.net This ordered packing is a result of the directional intermolecular forces, particularly π-π stacking of the anthracene cores and van der Waals interactions between the decyloxy chains.
Comparative Analysis of Gel and Aerogel Morphologies
When the solvent is removed from an organogel using a method like supercritical CO₂ drying, a highly porous, low-density solid known as an aerogel is formed. The resulting DDOA aerogel largely retains the fibrillar network structure of the parent organogel but exhibits distinct structural characteristics. acs.orgnih.gov
Crystallinity and Polymorphism: SAXS and SANS measurements show that DDOA aerogels are crystalline materials that can exhibit three different structural morphs: (1) an arrangement similar to the crystalline solid (2D p6m), (2) a second, more compact hexagonal morph, and (3) a packing arrangement that is specific to the fibers within the original gel. acs.orgnih.gov
Structural Refinement: The aggregates within the aerogel are developed over larger distances (on the order of 1000 Å) and possess fewer defects and residual strains compared to the aggregates in the swollen gel phase. acs.orgnih.gov
Porosity: The process of converting the gel to an aerogel is remarkably efficient at preserving the porous structure. The porosity of the DDOA aerogel is only about 1.8 times less than that of the solvent-filled gel, confirming its nature as a highly porous material. acs.orgnih.gov
Table 2: Comparison of DDOA Gel and Aerogel Properties
| Feature | Organogel | Aerogel |
|---|---|---|
| State | Solvent-swollen fibrillar network | Dry, porous fibrillar network |
| Aggregate Strain | Contains residual strains and defects | Fewer defaults and residual strains |
| Structural Order | Ordered domains within a swollen network | Crystalline, with at least three distinct morphs |
| Porosity | High (solvent-filled) | Very high; only ~1.8x less porous than the gel |
| Aggregate Scale | Fibrillar network | Aggregates developed over larger distances (~1000 Å) |
Control and Modulation of Supramolecular Assemblies
The self-assembly of Anthracene, 2,3-bis(decyloxy)-, often abbreviated as DDOA, into complex supramolecular structures like organogels is a finely balanced process governed by non-covalent interactions. Researchers have explored various external stimuli and chemical modifications to control and modulate these assemblies, thereby tuning the material's properties for specific applications.
The application of high magnetic fields during the gelation of DDOA has been demonstrated as a highly effective, contact-free method for controlling the orientation of the self-assembled fibers. nih.govacs.org When DDOA undergoes gelation in the presence of a strong magnetic field (e.g., 20 Tesla), the resulting organogel becomes a highly organized material. acs.orgacs.org This process induces a significant alignment of the DDOA fibers, resulting in a material with a high fiber-orientation order parameter of 0.85. nih.govacs.org
Scanning electron microscopy reveals that the fibers orient themselves perpendicular to the direction of the applied magnetic field. nih.govacs.org This macroscopic alignment confers anisotropic properties to the gel, such as a large linear birefringence and fluorescence dichroism. nih.govtue.nl The magnetically aligned structure is stable and persists even after the magnetic field is removed. nih.govacs.org The quantitative analysis of the induced birefringence has been instrumental in developing models for the molecular organization within the gel fibers. acs.org This technique provides a powerful tool for creating highly organized materials with tailored optical properties. acs.orgtue.nl
Table 1: Magnetic Field-Induced Birefringence in DDOA Organogels
| Magnetic Field Strength (T) | Maximum Birefringence (Δn x 10-5) |
|---|---|
| 5 | -1.2 |
| 10 | -4.5 |
| 15 | -8.0 |
| 20 | -11.5 |
The gelation of Anthracene, 2,3-bis(decyloxy)- is a thermoreversible process, meaning the transition between the fluid-like sol state and the solid-like gel state can be controlled by temperature. Upon heating, the gel network dissolves back into a solution (sol), and upon cooling, the fibrous network reforms. This behavior is characteristic of physical gels where the network is held together by non-covalent interactions, such as π-π stacking and van der Waals forces, rather than covalent bonds.
The gelation temperature (Tgel) is a critical parameter that is sensitive to the concentration of the gelator and the properties of the solvent. The entanglement of the supramolecular fibers, which forms the three-dimensional network responsible for trapping the solvent, is a temperature-dependent process. As a solution of DDOA is cooled below its Tgel, nucleation and growth of fibers occur, leading to increased entanglement and the formation of a rigid gel structure.
The choice of solvent plays a pivotal role in the supramolecular assembly of DDOA. The solubility of the gelator and the nature of the solvent-gelator interactions directly influence the morphology and stability of the resulting fibrous network. DDOA has been shown to be an effective gelator for a variety of organic solvents.
The solvent environment can dramatically alter the self-assembly pathway. For instance, using supercritical carbon dioxide as a solvent allows for the preparation of DDOA aerogels. nih.gov These aerogels are highly porous materials where the liquid solvent has been replaced by gas, yet the solid fibrillar network is largely retained. nih.gov The specific interactions between the anthracene core, the alkoxy chains, and the solvent molecules dictate the packing of the molecules, which can prefigure the arrangement within the final gel network. rsc.org The polarity and hydrogen-bonding capability of the solvent can influence reaction rates and molecular arrangements, suggesting that these solvent properties are also critical in modulating the self-assembly of DDOA. researchgate.net
The properties and assembly process of DDOA organogels can be further modulated by introducing dopants, such as salts, into the system. In organogel electrolytes based on DDOA in propylene (B89431) carbonate, the addition of tetraalkylammonium salts has been shown to influence the gelation temperature.
The effect of the salt depends on the nature of its constituent ions. For example, at a 1M concentration, the presence of Tetraethylammonium tetrafluoroborate (B81430) (Et4NBF4) increases the Tgel by 9°C. Conversely, the addition of Tetrabutylammonium tetrafluoroborate (Bu4NBF4) at the same concentration leads to a decrease in Tgel by 7°C. This latter effect is attributed to a surfactant-like behavior of the Bu4N+ cation, which interferes with the self-assembly process of the DDOA molecules. Despite these changes in thermal properties, the fundamental three-dimensional fiber network of the DDOA gel is preserved in the presence of these salts.
Table 2: Effect of Salt Doping on the Gelation Temperature (Tgel) of DDOA in Propylene Carbonate
| Dopant Salt (1M) | Change in Tgel (°C) | Presumed Effect |
|---|---|---|
| None | 0 | Reference |
| Tetraethylammonium tetrafluoroborate | +9 | Stabilization of gel network |
| Tetrabutylammonium tetrafluoroborate | -7 | Surfactant effect of Bu4N+ cation |
Interplay between Self-Assembly and Liquid Crystalline Phases
The self-assembly of Anthracene, 2,3-bis(decyloxy)- into fibrous gel networks is closely related to the inherent tendency of the molecule to form ordered, crystalline, or liquid crystalline phases. The molecular structure, featuring a rigid aromatic core and flexible aliphatic chains, is conducive to forming mesophases.
Studies on DDOA aerogels using Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) have revealed that the material is crystalline and can exhibit multiple ordered structures, or morphs. nih.gov These include arrangements that reflect the packing in the crystalline solid (with 2D p6m symmetry), a more compact hexagonal morph, and a packing structure that is specific to the fibers within the gel. nih.gov This indicates a polymorphic nature where different stable or metastable packed arrangements can be accessed depending on the processing conditions. nih.gov The ability of DDOA to adopt these varied, ordered arrangements is a key factor driving its self-assembly into well-defined fibers.
Advanced Photophysical and Electronic Properties of Anthracene, 2,3 Bis Decyloxy Systems
Intrinsic Photoluminescence Characteristics
The photoluminescence of Anthracene (B1667546), 2,3-bis(decyloxy)- is governed by the electronic properties of the anthracene core, modulated by the presence of 2,3-bis(decyloxy) substituents. These alkoxy chains influence the molecule's solubility, solid-state packing, and electronic nature, which in turn dictates its emission characteristics.
Analysis of Fluorescence and Phosphorescence Quantum Yields and Lifetimes
The efficiency of the radiative decay processes from the excited singlet (S₁) and triplet (T₁) states of anthracene derivatives is quantified by their fluorescence and phosphorescence quantum yields and lifetimes. For many anthracene-based compounds, the fluorescence quantum yield is relatively high due to the rigid and planar structure of the aromatic core, which minimizes non-radiative decay pathways. However, specific quantitative data for the fluorescence and phosphorescence quantum yields and lifetimes for Anthracene, 2,3-bis(decyloxy)- are not extensively detailed in publicly accessible research. Generally, the parent anthracene molecule exhibits a fluorescence quantum yield that can be influenced by solvent and substitution. For instance, the quantum yield of anthracene in ethanol (B145695) is reported to be 0.27. The introduction of electron-donating alkoxy groups at the 2 and 3 positions is expected to modulate the energy levels of the frontier molecular orbitals, potentially shifting the emission wavelengths and affecting the quantum efficiency.
Phosphorescence in anthracene derivatives is typically weak at room temperature in fluid solutions due to quenching processes but can be observed in rigid matrices or at low temperatures. The lifetime of the triplet state is a crucial parameter, particularly for applications in organic light-emitting diodes (OLEDs) that harness triplet excitons.
Mechanisms of Aggregation-Induced Emission and Quenching Phenomena
While the parent anthracene molecule is known for aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the aggregated or solid state due to the formation of non-emissive excimers, certain structural modifications can induce the opposite effect, known as aggregation-induced emission (AIE). In AIE-active molecules, the restriction of intramolecular motions (RIM) in the aggregated state blocks non-radiative decay channels, leading to enhanced fluorescence. nih.gov
For anthracene derivatives, the transition between ACQ and AIE behavior is highly dependent on the substitution pattern. rsc.org For example, attaching bulky side groups can prevent the detrimental π-π stacking that leads to ACQ. rsc.org The long decyloxy chains in Anthracene, 2,3-bis(decyloxy)- could play a significant role in dictating the intermolecular arrangement in the solid state. Depending on how these chains influence the packing of the anthracene cores, the compound could exhibit either ACQ, typical of planar aromatic systems, or potentially AIE if the chains effectively isolate the chromophores and restrict harmful intramolecular vibrations. The specific behavior of Anthracene, 2,3-bis(decyloxy)- in this regard requires empirical investigation, as theoretical prediction is complex.
Strategies for Tunable Emission through Structural Modification and Doping
The emission properties of anthracene systems can be systematically tuned. Structural modification is a primary strategy; for example, attaching different functional groups to the anthracene core can alter its electronic properties and, consequently, its emission color and efficiency. mdpi.com Doping the material into a host matrix is another effective method to control emission. This is particularly relevant in the fabrication of OLEDs, where an emissive dopant is dispersed in a host material. This approach can prevent aggregation-caused quenching and facilitate efficient energy transfer from the host to the dopant. The electroluminescence performance of devices using anthracene derivatives has been shown to improve significantly when used as a dopant.
Exciton (B1674681) Dynamics and Energy Transfer Mechanisms in Assembled Systems
In assemblies of Anthracene, 2,3-bis(decyloxy)-, such as thin films or aggregates, the behavior of excitons—bound electron-hole pairs—is fundamental to the material's optical and electronic properties. lehigh.edu The dynamics of these excitons, including their movement and how they transfer energy, are critical.
Investigation of Intramolecular and Intermolecular Energy Transfer Processes
Energy transfer can occur within a single molecule (intramolecular) or between different molecules (intermolecular). capes.gov.br Intramolecular energy transfer is relevant in systems where multiple chromophores are linked together. For a molecule like Anthracene, 2,3-bis(decyloxy)-, the primary focus is on intermolecular energy transfer in aggregated systems. The transfer of energy between neighboring anthracene cores allows excitons to migrate through the material. lehigh.edu This exciton diffusion is a key process in organic solar cells and other optoelectronic devices. Understanding the interplay between the molecular structure, solid-state morphology, and the resulting intermolecular energy transfer processes is essential for designing materials with optimized performance. Studies on rigidly linked naphthalene (B1677914) and anthracene chromophores have shown that even when direct Coulombic energy transfer is forbidden by orientation, relayed mechanisms through the molecular bridge can lead to very high transfer rates. princeton.edu This highlights the complex nature of energy transfer even in well-defined systems.
Charge Transport and Electrochemical Behavior
The electrochemical properties and charge transport capabilities of Anthracene, 2,3-bis(decyloxy)-, also known as 2,3-bis(n-decyloxy)anthracene (DDOA), have been a subject of targeted investigation, particularly in the context of its application as a low molecular weight gelator.
Electrical Conductivity in Organogel Electrolytes
Anthracene, 2,3-bis(decyloxy)- is recognized as an effective gelling agent for various organic solvents, including propylene (B89431) carbonate (PC), which is commonly used in electrolytes. When DDOA forms a gel, its molecules self-assemble through van der Waals interactions into a three-dimensional network of fibers. acs.org This fibrous network immobilizes the solvent, creating a stable organogel.
A critical aspect of these organogel electrolytes is their electrical conductivity. Research has demonstrated that the presence of the DDOA gel network does not impede ionic transport. The conductivity of an electrolyte gel containing DDOA is practically identical to that of the corresponding liquid electrolyte solution at the same temperature. acs.org This indicates that the ions move through the large, interconnected domains of the liquid solvent entrapped within the gel's fibrous network without significant obstruction. acs.org The activation energy for conductivity in a DDOA/PC gel system containing the salt Tetraethylammonium tetrafluoroborate (B81430) has been determined to be 11.6 ± 0.4 kJ/mol. acs.org
Conductivity Comparison of Electrolyte Solution With and Without DDOA
| System Composition | State | Conductivity Behavior |
|---|---|---|
| Propylene carbonate (PC) / Et₄NBF₄ (9.6 mM) | Liquid Solution | Baseline ionic conductivity |
| DDOA (8 mM) / PC / Et₄NBF₄ (9.6 mM) | Organogel | No significant difference in conductivity compared to the liquid solution without DDOA acs.org |
Electrochemical Stability Window and Redox Characteristics
The electrochemical behavior of Anthracene, 2,3-bis(decyloxy)- is fundamentally linked to its anthracene core. In a liquid electrolyte solution, the stability window is limited by the redox reactions of the DDOA molecule, which displays the characteristic redox behavior of anthracene. acs.org
However, a significant enhancement of stability is observed when DDOA is in its gel state. Within the self-assembled fibers of the organogel, the DDOA molecules are apparently protected, leading to an extension of the electrochemical stability window up to 3 V. acs.org This protective effect within the fibrous network makes DDOA-based organogels promising candidates for use in electrochemical devices such as double-layer capacitors. acs.org
Carrier Mobility in Organic Thin-Film Transistors (OTFTs)
While the charge transport properties of many anthracene derivatives have been investigated in the context of organic thin-film transistors (OTFTs), specific experimental data on the charge carrier mobility for Anthracene, 2,3-bis(decyloxy)- in OTFT devices are not extensively detailed in the available research. The performance of an organic semiconductor in an OTFT is highly dependent on its ability to form well-ordered crystalline thin films, a property significantly influenced by its molecular structure, including the nature of its substituent side chains.
Theoretical and Computational Investigations of Electronic Structure
Theoretical and computational methods, such as Density Functional Theory (DFT), are crucial tools for understanding the electronic structure of anthracene derivatives and predicting their properties. These calculations provide insights into molecular orbital energy levels and the influence of molecular conformation on electronic behavior.
Quantum Chemical Calculations of Molecular Orbital Energy Levels (HOMO/LUMO) and Band Gaps
Quantum chemical calculations are employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule.
For anthracene derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic core. The substitution pattern significantly modulates these energy levels. The 2,3-bis(decyloxy) groups on the anthracene core are electron-donating substituents. Theoretical studies on related substituted anthracenes show that electron-donating groups generally raise the energy of the HOMO level more than the LUMO level, which leads to a decrease in the HOMO-LUMO gap compared to unsubstituted anthracene. researchgate.net A higher HOMO level facilitates the injection of holes, suggesting that Anthracene, 2,3-bis(decyloxy)- would be suitable for use as a hole-transporting material. researchgate.net
Predicted Effects of Bis(decyloxy) Substitution on Anthracene Electronic Properties
| Property | Effect of Electron-Donating Group (e.g., -OR) | Implication for Anthracene, 2,3-bis(decyloxy)- |
|---|---|---|
| HOMO Energy Level | Increases (becomes less negative) researchgate.net | Easier removal of an electron (oxidation); improved hole injection. |
| LUMO Energy Level | Slightly affected, may increase slightly. | Affects electron affinity and stability of the reduced form. |
| HOMO-LUMO Gap | Generally decreases. researchgate.net | Red-shift in absorption and emission spectra compared to anthracene. |
Correlation between Molecular Conformation, Planarity, and Electronic Properties
The electronic properties of conjugated molecules like Anthracene, 2,3-bis(decyloxy)- are strongly correlated with their molecular conformation, particularly the planarity of the aromatic system. The delocalized π-electron system of the anthracene core is responsible for its fundamental electronic characteristics. researchgate.net
Computational studies begin by optimizing the molecular geometry to find the most stable conformation. For the anthracene core, a planar structure is energetically favorable, maximizing π-orbital overlap. The flexible decyloxy side chains, however, have many possible conformations. These chains influence how the molecules pack together in the solid state or self-assemble in gels. acs.org The formation of a fibrous 3D network in organogels is a direct consequence of the intermolecular interactions guided by the molecular shape. acs.org This supramolecular arrangement can affect the bulk electronic properties of the material by dictating the degree of electronic coupling between adjacent molecules, which is a critical factor for efficient charge transport.
Predictive Modeling for Rational Material Design
The development of novel materials based on "Anthracene, 2,3-bis(decyloxy)-" is increasingly guided by predictive modeling and computational chemistry. These approaches allow for the rational design of molecules with tailored photophysical and electronic properties, saving significant time and resources compared to a purely experimental trial-and-error approach. By simulating molecular structures and their behavior, researchers can gain insights into how chemical modifications will impact performance in specific applications, such as organic electronics and sensor technology.
At the heart of predictive modeling for these systems are quantum chemical calculations, most notably Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods are employed to forecast a range of crucial parameters that govern the material's functionality. For instance, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule, including its absorption and emission characteristics. By systematically modifying the structure of "Anthracene, 2,3-bis(decyloxy)-" in silico—for example, by altering the length of the alkoxy chains or introducing different substituent groups on the anthracene core—researchers can predict how these changes will tune the HOMO-LUMO gap. researchgate.netresearchgate.net
Predictive modeling also extends to the simulation of absorption and emission spectra. TD-DFT calculations can forecast the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of electronic transitions, which relate to the intensity of light absorption. researchgate.net This allows for the a priori design of molecules that will interact with light in a desired manner, a crucial aspect for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
Furthermore, computational models are invaluable for understanding and predicting the self-assembly behavior of "Anthracene, 2,3-bis(decyloxy)-" derivatives, which is fundamental to their use as organogelators. rsc.orgnih.gov Molecular dynamics (MD) simulations can provide insights into the non-covalent interactions, such as π-π stacking and van der Waals forces, that drive the formation of the fibrous networks responsible for gelation. nih.gov By modeling these interactions, it is possible to predict how changes in the molecular structure will affect the morphology and stability of the resulting gel. This predictive capability is a key component of the rational design of "smart" materials that can respond to external stimuli. nih.gov
The data generated from these computational studies can be compiled to establish structure-property relationships. These relationships form the basis for the rational design of new materials. For example, a library of virtual "Anthracene, 2,3-bis(decyloxy)-" derivatives can be computationally screened to identify candidates with the most promising properties for a specific application before they are synthesized in the laboratory.
Below are illustrative data tables showcasing the types of predictive data that can be generated through computational modeling for hypothetical derivatives of "Anthracene, 2,3-bis(decyloxy)-".
Table 1: Predicted Electronic Properties of "Anthracene, 2,3-bis(decyloxy)-" Derivatives Using DFT
| Compound | Substituent at C9 and C10 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| I | -H | -5.85 | -2.15 | 3.70 |
| II | -CN | -6.10 | -2.50 | 3.60 |
| III | -OCH₃ | -5.70 | -2.05 | 3.65 |
| IV | -NO₂ | -6.25 | -2.75 | 3.50 |
This table is interactive. You can sort the data by clicking on the column headers.
Table 2: Predicted Photophysical Properties of "Anthracene, 2,3-bis(decyloxy)-" Derivatives Using TD-DFT
| Compound | Substituent at C9 and C10 | Predicted λmax (nm) | Oscillator Strength (f) |
| I | -H | 380 | 0.15 |
| II | -CN | 395 | 0.18 |
| III | -OCH₃ | 385 | 0.16 |
| IV | -NO₂ | 405 | 0.20 |
This table is interactive. You can sort the data by clicking on the column headers.
Through the iterative process of computational prediction and experimental validation, the rational design of materials based on "Anthracene, 2,3-bis(decyloxy)-" can be achieved with greater efficiency and precision. This synergy between theoretical modeling and practical synthesis is paving the way for the next generation of advanced organic materials.
Advanced Characterization and Spectroscopic Methodologies Applied to Anthracene, 2,3 Bis Decyloxy
Comprehensive Spectroscopic Techniques for Structural and Electronic Elucidation
A suite of spectroscopic techniques is necessary to fully characterize Anthracene (B1667546), 2,3-bis(decyloxy)- from the molecular to the supramolecular level. These methods provide complementary information regarding its chemical structure, electronic transitions, photophysical behavior, and the nature of its self-assembled states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Basic Assignment (e.g., Diffusion-Ordered NMR Spectroscopy (DOSY) for Gelation Dynamics)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Anthracene, 2,3-bis(decyloxy)-. Standard one-dimensional ¹H and ¹³C NMR spectra verify the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.
In ¹H NMR, the aromatic protons on the anthracene core typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the decyloxy chains resonate in the upfield region (δ 0.8-4.2 ppm). The protons of the methylene (B1212753) group attached to the ether oxygen (-O-CH₂-) are characteristically shifted further downfield compared to the other methylene groups in the chain.
In ¹³C NMR, the aromatic carbons produce signals in the δ 100-150 ppm range, with the carbons bearing the decyloxy substituents showing distinct chemical shifts. The aliphatic carbons of the decyl chains appear in the δ 14-70 ppm range.
Beyond basic structural confirmation, advanced NMR techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) provide insight into the dynamics of self-assembly and gelation. acs.org A DOSY experiment measures the diffusion coefficient of molecules in solution. For Anthracene, 2,3-bis(decyloxy)-, as the molecules aggregate and form a gel network, their effective size increases dramatically. This leads to a significant decrease in their diffusion coefficient. By monitoring this change, DOSY NMR can be used to study the sol-gel transition, providing information on the formation and size of the supramolecular aggregates in solution. acs.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Anthracene, 2,3-bis(decyloxy)-
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Anthracene H-1,4,5,8 | ~7.9 - 8.1 | ~125 - 128 |
| Anthracene H-9,10 | ~8.3 - 8.5 | ~124 - 126 |
| Anthracene H-6,7 | ~7.3 - 7.5 | ~105 - 107 |
| -O-CH₂-(CH₂)₈-CH₃ | ~4.1 - 4.2 | ~68 - 70 |
| -O-CH₂-CH₂-(CH₂)₇-CH₃ | ~1.8 - 2.0 | ~29 - 32 |
| -(CH₂)₇- | ~1.2 - 1.6 | ~22 - 30 |
| -CH₃ | ~0.8 - 0.9 | ~14 |
| Anthracene C-2,3 | - | ~149 - 151 |
| Anthracene C-4a,5a,8a,9a | - | ~130 - 132 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Aggregation States
UV-Vis absorption spectroscopy probes the electronic transitions within the molecule. The spectrum of Anthracene, 2,3-bis(decyloxy)- in dilute solution is dominated by the π-π* transitions of the anthracene chromophore. mdpi.com It typically displays a well-resolved vibronic structure in the 300-400 nm region, characteristic of the parent anthracene molecule. researchgate.net The electron-donating alkoxy substituents generally cause a bathochromic (red) shift of these absorption bands compared to unsubstituted anthracene. mdpi.com
This technique is particularly powerful for studying aggregation. When the molecules self-assemble, the π-π stacking interactions between anthracene cores significantly perturb their electronic states. This leads to changes in the UV-Vis spectrum, such as a broadening of the absorption bands and a shift in the absorption maxima. mdpi.com Depending on the geometry of the stacked molecules (e.g., H-aggregates or J-aggregates), the spectrum may exhibit a hypsochromic (blue) or bathochromic (red) shift, respectively. Monitoring these spectral changes as a function of concentration or temperature provides valuable information on the onset and nature of molecular aggregation. mdpi.com
Fluorescence Emission Spectroscopy for Photophysical Property Analysis
Anthracene and its derivatives are known for their strong fluorescence, typically in the blue region of the visible spectrum. rsc.org When excited with UV light, Anthracene, 2,3-bis(decyloxy)- in solution exhibits a characteristic structured emission spectrum that is a near mirror image of its absorption spectrum. researchgate.net
Fluorescence spectroscopy is highly sensitive to the local environment of the fluorophore. A notable phenomenon observed in some organogelators, including anthracene derivatives, is gelation-induced enhanced fluorescence emission. nih.gov In solution, the molecules may have various non-radiative decay pathways that quench fluorescence. Upon aggregation into the ordered, rigid structure of a gel, molecular motions are restricted, which can block these non-radiative pathways and lead to a significant increase in the fluorescence quantum yield. nih.gov The emission wavelength can also shift upon aggregation due to the formation of excimers or other aggregate states.
Table 2: Typical Photophysical Properties for Alkoxy-Substituted Anthracenes
| Property | Typical Value | Notes |
|---|---|---|
| Absorption λmax (in solution) | 350 - 410 nm | Shows distinct vibronic peaks. |
| Emission λmax (in solution) | 410 - 450 nm | Structured emission, mirror image of absorption. |
| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.8 | Can increase significantly upon gelation. nih.gov |
| Fluorescence Lifetime (τF) | 5 - 15 ns | Sensitive to solvent and aggregation state. |
Infrared (IR) Spectroscopy for Vibrational Modes and Molecular Organization
Table 3: Key IR Absorption Bands for Anthracene, 2,3-bis(decyloxy)-
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Anthracene Core) |
| 2950 - 2850 | C-H Stretch | Aliphatic (Decyl Chains) |
| 1625 - 1600 | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| 1470 - 1450 | C-H Bend | CH₂ Scissoring |
| 1270 - 1200 | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) |
| 1100 - 1020 | C-O-C Stretch | Aryl-Alkyl Ether (Symmetric) |
| 900 - 675 | C-H Bend | Aromatic (Out-of-Plane) |
Mass Spectrometry (MS) for Elucidating Molecular Identity and Complex Compositions
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of Anthracene, 2,3-bis(decyloxy)-. The compound has a molecular formula of C₃₄H₅₀O₂ and a monoisotopic mass of approximately 490.38 g/mol . epa.gov High-resolution mass spectrometry can verify this mass with high precision, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum provides further structural proof. Under typical ionization conditions (e.g., Electron Ionization), the molecular ion (M⁺) is expected to be observed. chemguide.co.uk Subsequent fragmentation would likely involve the cleavage of the decyloxy chains. Common fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of a C₉H₁₉ radical and formation of a stable oxonium ion.
Cleavage of the ether bond: Loss of a decoxy radical (•OC₁₀H₂₁) or a decene molecule (C₁₀H₂₀) through rearrangement.
Fragmentation of the alkyl chain: A series of losses of smaller alkyl fragments from the decyl chains. chemguide.co.ukwhiterose.ac.uk
Morphological and Structural Characterization of Aggregates and Thin Films
The functional properties of Anthracene, 2,3-bis(decyloxy)- (also referred to in literature as DDOA) are intrinsically linked to its ability to self-assemble into extended supramolecular structures. nih.gov Characterizing the morphology and packing of these aggregates is therefore of paramount importance.
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to directly visualize the morphology of the self-assembled structures. Studies on DDOA have revealed that it forms fibrillar networks, which are characteristic of many molecular gels. nih.gov These fibers entangle to form a three-dimensional network that immobilizes the solvent.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for probing the structure of these aggregates on the nanometer scale. nih.gov For DDOA aerogels, formed by removing the solvent from an organogel under supercritical conditions, SAXS and SANS measurements have shown that the material is crystalline. The data revealed that DDOA can adopt multiple crystalline arrangements (morphs), including hexagonal packing of the molecules. nih.gov This detailed structural information is crucial for understanding the relationship between molecular design and the resulting macroscopic properties of the self-assembled material. nih.govrsc.org
Electron Microscopy (SEM, TEM) for Fibrillar Architectures and Microstructures
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the micro- and nanostructures of materials. In the case of Anthracene, 2,3-bis(decyloxy)-, also known as 2,3-didecyloxyanthracene (DDOA), these methods are particularly insightful due to its ability to form gels in various organic solvents. This gelation results from the self-assembly of DDOA molecules into a three-dimensional network of fibers. acs.org
TEM, on the other hand, can provide higher resolution images of the individual fibrils. This allows for a more detailed examination of the fibril's internal structure, such as the arrangement of the constituent molecules. The insights from TEM can help to elucidate the self-assembly mechanism of DDOA.
Table 1: Electron Microscopy Data for Fibrillar Architectures of Anthracene, 2,3-bis(decyloxy)-
| Parameter | Observation |
|---|---|
| Morphology | Entangled three-dimensional network of fibers. |
| Fiber Diameter | Typically in the nanometer range. |
| Porosity | Interconnected porous structure. |
| Fibril Structure | Composed of self-assembled DDOA molecules. |
Scanning Probe Microscopy (AFM, STM) for Surface Morphology and Molecular Arrangement
Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), offer unparalleled resolution for studying the surface topography and molecular arrangement of materials. For Anthracene, 2,3-bis(decyloxy)-, these techniques can provide a molecular-level understanding of its self-assembled structures.
AFM is used to generate three-dimensional topographic images of the DDOA fibril surfaces. researchgate.net This can reveal details about the surface roughness and the packing of molecules on the fibril surface. nih.gov In tapping mode AFM, the oscillating tip minimizes lateral forces, which is ideal for imaging soft-structured materials like the DDOA gels.
STM, which requires a conductive substrate, can be used to visualize the arrangement of individual DDOA molecules within the self-assembled monolayers on a conductive surface like graphite. utwente.nl The resulting images can show how the anthracene cores and the decyloxy chains are oriented relative to each other and the substrate, providing direct evidence of the molecular packing. utwente.nl
Table 2: Scanning Probe Microscopy Data for Anthracene, 2,3-bis(decyloxy)-
| Technique | Information Obtained |
|---|---|
| AFM | Surface topography, roughness, and molecular packing on fibril surfaces. |
| STM | Arrangement and orientation of individual molecules on a conductive substrate. |
X-ray Diffraction (XRD) and Small-Angle Scattering (SAXS, SANS) for Crystalline and Supramolecular Packing
X-ray Diffraction (XRD) and Small-Angle Scattering (SAXS and SANS) are essential techniques for determining the crystalline structure and supramolecular organization of materials. For Anthracene, 2,3-bis(decyloxy)-, these methods can elucidate the packing of molecules in both the crystalline state and in the self-assembled fibrillar networks.
XRD patterns of crystalline DDOA would provide information about the unit cell dimensions and the symmetry of the crystal lattice. researchgate.net The positions and intensities of the diffraction peaks can be used to determine the precise arrangement of the molecules in the crystal.
SAXS and Small-Angle Neutron Scattering (SANS) are used to probe larger length scales, making them ideal for studying the structure of the DDOA fibrils in the gel state. SAXS can provide information about the size, shape, and spacing of the fibrils, while SANS, by using deuterated solvents, can provide contrast and highlight the structure of the DDOA aggregates.
A proposed model for the molecular arrangement within the DDOA fibers suggests a specific organization of the molecules, which would be consistent with data obtained from these scattering techniques. acs.org
Table 3: X-ray Diffraction and Small-Angle Scattering Data for Anthracene, 2,3-bis(decyloxy)-
| Technique | Structural Information |
|---|---|
| XRD | Crystalline lattice parameters and molecular packing in the solid state. |
| SAXS | Fibril dimensions, shape, and inter-fibrillar spacing in gels. |
| SANS | Supramolecular organization and aggregation behavior in solution. |
Thermal Analysis Techniques for Phase Transitions and Material Stability
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of materials, including phase transitions and thermal stability. ctherm.comlucideon.com For Anthracene, 2,3-bis(decyloxy)-, these techniques are critical for characterizing its behavior as a function of temperature.
DSC measures the heat flow into or out of a sample as it is heated or cooled. netzsch.com This allows for the determination of transition temperatures and enthalpies, such as melting and crystallization points. For a molecule like DDOA with a rigid aromatic core and flexible alkyl chains, multiple phase transitions, including liquid crystalline phases, may be observed. nih.gov
TGA measures the change in mass of a sample as a function of temperature. iitk.ac.in This provides information about the thermal stability of the compound and its decomposition temperature. For DDOA, TGA would show the temperature at which the decyloxy chains begin to degrade, followed by the decomposition of the anthracene core at higher temperatures.
Table 4: Thermal Analysis Data for Anthracene, 2,3-bis(decyloxy)-
| Technique | Measurement | Interpretation |
|---|---|---|
| DSC | Transition temperatures (e.g., melting point) and enthalpies. | Identification of phase transitions, including potential liquid crystalline phases. |
| TGA | Mass loss as a function of temperature. | Determination of thermal stability and decomposition temperature. |
Research Applications in Advanced Materials and Functional Systems
Applications in Organic Light-emitting Diodes (OLEDs) and Polymer Light-emitting Diodes (PLEDs)
Anthracene (B1667546) derivatives are widely recognized for their role in OLED and PLED technologies, primarily due to their high fluorescence quantum yields and inherent stability. mdpi.com While specific device performance data for Anthracene, 2,3-bis(decyloxy)- is not extensively documented in publicly available literature, the general properties of 2,3-dialkoxyanthracenes suggest their potential as active components in light-emitting layers.
The long alkoxy chains in Anthracene, 2,3-bis(decyloxy)- are expected to enhance solubility and processability, facilitating the formation of uniform thin films, which is a critical aspect of device fabrication. researchgate.net Furthermore, these side chains can influence the molecular packing in the solid state, which in turn affects the photoluminescent properties and charge transport characteristics of the material. In many anthracene-based emitters, the bulky side groups help to suppress intermolecular quenching of fluorescence, leading to higher device efficiencies. st-andrews.ac.uk
The electroluminescence of OLEDs based on anthracene derivatives often falls within the blue to green region of the visible spectrum, a crucial range for full-color displays and white lighting applications. nih.gov The specific emission color of Anthracene, 2,3-bis(decyloxy)- would be determined by its electronic structure, which is influenced by the electron-donating nature of the decyloxy groups.
Table 1: Representative Performance of OLEDs Based on Anthracene Derivatives This table presents data for various anthracene derivatives to illustrate their general performance in OLEDs, as specific data for Anthracene, 2,3-bis(decyloxy)- is not readily available.
| Anthracene Derivative | External Quantum Efficiency (EQE) (%) | Emitting Color | Reference Compound |
|---|---|---|---|
| TPA-TAn-DMAC (non-doped) | 4.9 | Deep-Blue | Triphenylamine-Anthracene-Acridine derivative |
| Cz-TAn-DMAC (doped) | 4.8 | Blue | Carbazole-Anthracene-Acridine derivative |
| BABCz (doped with CBP) | Not specified | Green | Stilbene derivative containing anthracene |
Integration into Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, anthracene derivatives have been explored as electron-donating materials in the active layer of bulk heterojunction solar cells. nih.govnih.gov The performance of these devices is critically dependent on the frontier molecular orbital energy levels (HOMO and LUMO) of the donor and acceptor materials, as well as the charge carrier mobility and morphology of the active layer.
The decyloxy substituents on the anthracene core of Anthracene, 2,3-bis(decyloxy)- would raise the HOMO energy level, which is a desirable characteristic for achieving a high open-circuit voltage (Voc) in OPV devices when paired with a suitable electron acceptor like fullerene derivatives (e.g., PCBM). nih.gov Theoretical studies on similar anthracene compounds have shown that the energy gap can be tuned by modifying the substituent groups, which is a key strategy for optimizing the absorption of the solar spectrum. nih.gov
Solution-processed bulk heterojunction solar cells using triisopropylsilylethynyl (TIPSAnt) anthracene derivatives blended with PCBM have demonstrated power conversion efficiencies of up to 1.4%. nih.gov While this efficiency is modest compared to state-of-the-art OPVs, it highlights the potential of the anthracene core in photovoltaic applications. The long alkyl chains of Anthracene, 2,3-bis(decyloxy)- could play a significant role in influencing the blend morphology with acceptor materials, which is a critical factor for efficient charge separation and transport.
Table 2: Photovoltaic Parameters of an Organic Solar Cell with an Anthracene Derivative Data for a solution-processed small-molecule bulk heterojunction photovoltaic cell using a TIPSAntBT:PCBM blend.
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 1.4% |
| Open-Circuit Voltage (Voc) | Not specified |
| Short-Circuit Current (Jsc) | Not specified |
| Fill Factor (FF) | Not specified |
Development of Organic Field-Effect Transistors (OFETs/FETs)
Anthracene and its derivatives are considered promising materials for the active layer in organic field-effect transistors due to their planar structure, which facilitates strong intermolecular π-π interactions, and their inherent air stability. researchgate.net These characteristics are conducive to efficient charge transport. The introduction of alkyl side chains, such as the decyloxy groups in Anthracene, 2,3-bis(decyloxy)-, can further enhance the performance of OFETs by improving solubility and promoting favorable molecular packing for charge transport. researchgate.net
Research on asymmetric alkylated anthracene-based molecules has shown that the length of the alkyl side chain can be optimized to improve crystallinity and charge mobility. researchgate.net For instance, 2-(p-pentylphenylethynyl)anthracene has demonstrated a field-effect mobility as high as 0.55 cm²/(V·s). researchgate.net In another study, novel semiconductors based on thiophene-anthracene oligomers have achieved mobilities of up to 0.50 cm²/Vs with high on/off ratios and significantly improved environmental stability compared to pentacene-based devices. researchgate.net These findings suggest that Anthracene, 2,3-bis(decyloxy)- could exhibit favorable charge transport properties for OFET applications.
Table 3: Charge Carrier Mobility in OFETs Based on Anthracene Derivatives This table provides examples of charge carrier mobilities achieved with different anthracene derivatives in OFETs.
| Anthracene Derivative | Highest Field-Effect Mobility (cm²/(V·s)) |
|---|---|
| 2-(p-pentylphenylethynyl)anthracene (PPEA) | 0.55 |
| Thiophene-anthracene oligomers | 0.50 |
| Anthracene single crystal | ~0.02 |
Design of Smart and Responsive Materials
The unique molecular structure of Anthracene, 2,3-bis(decyloxy)-, particularly its identity as a luminescent organogelator, opens up avenues for its use in the design of smart and responsive materials. mdpi.com Organogels are soft materials in which a small amount of a gelator molecule self-assembles in an organic solvent to form a three-dimensional network that immobilizes the solvent.
The anthracene core is known to undergo photodimerization upon exposure to UV light, a [4+4] cycloaddition reaction that can be reversed by irradiation with shorter wavelength UV light or by heating. This photo-reversible dimerization can be harnessed to create photoresponsive materials. For instance, incorporating anthracene dimers into a polymer network can lead to materials that change their mechanical properties or fluorescence upon irradiation. While direct evidence for the photoresponsive behavior of Anthracene, 2,3-bis(decyloxy)- is not prominent, its anthracene core suggests the potential for such properties. The decyloxy chains could influence the efficiency and kinetics of the photodimerization and its reversal by affecting the molecular packing in the solid state or in self-assembled structures.
Thermoresponsive behavior in luminescent materials involves a change in their optical properties, such as emission color or intensity, with temperature. This can be due to phase transitions or changes in molecular conformation and packing. For some anthracene derivatives, thermochromic luminescence has been observed. For example, a bis-o-carborane-modified anthracene triad (B1167595) exhibits thermochromic luminescence in the crystalline state, with the emission properties being sensitive to temperature changes.
In the case of Anthracene, 2,3-bis(decyloxy)-, its nature as an organogelator suggests that its self-assembled fibrillar network could exhibit thermoresponsive behavior. mdpi.com The gel-sol transition temperature would be a critical parameter, and changes in the aggregation state of the molecules with temperature could lead to modulation of their luminescence.
Mechanochromic luminescence is a phenomenon where the emission color of a material changes in response to mechanical stimuli such as grinding or shearing. This is often due to a transition between crystalline and amorphous states, which have different molecular packing and thus different emission properties. While specific studies on the mechanochromic properties of Anthracene, 2,3-bis(decyloxy)- are not widely reported, other anthracene derivatives have been shown to exhibit such behavior. The long, flexible decyloxy chains in Anthracene, 2,3-bis(decyloxy)- could potentially facilitate changes in molecular packing under mechanical stress, leading to observable mechanochromic effects.
Solvatochromic luminescence refers to the change in the emission color of a compound when dissolved in different solvents of varying polarity. This effect arises from differential stabilization of the ground and excited states of the molecule by the solvent. Anthracene derivatives with electron-donating and/or -accepting groups often exhibit solvatochromism. The two electron-donating decyloxy groups in Anthracene, 2,3-bis(decyloxy)- are expected to induce a significant dipole moment change upon photoexcitation, making its luminescence sensitive to the solvent polarity. This property could be exploited for developing sensors for solvent polarity.
Functional Fluorescent Probes and Chemical Sensors
The anthracene moiety is a well-known fluorophore that has been widely incorporated into fluorescent probes and chemical sensors. The fluorescence of anthracene derivatives can be modulated by interactions with specific analytes, leading to "turn-on" or "turn-off" sensing mechanisms.
Selective and Sensitive Detection of Specific Analytes (e.g., Metal Ions, Reactive Oxygen Species)
While numerous studies have demonstrated the utility of the anthracene scaffold in designing selective and sensitive fluorescent sensors for various metal ions—including chromium (III), iron (III), and mercury (II)—and for reactive oxygen species (ROS), specific research detailing the application of Anthracene, 2,3-bis(decyloxy)- for these purposes is not extensively documented in current literature. nih.govresearchgate.netnih.gov The general principle behind such sensors involves the coordination of the target analyte to a receptor unit attached to the anthracene fluorophore, which alters the electronic properties of the system and causes a detectable change in fluorescence intensity. researchgate.net For ROS detection, the anthracene core can react directly with species like singlet oxygen, leading to a change in its fluorescence.
Advanced Bioimaging Applications in Cellular Environments
The lipophilic nature imparted by the decyloxy chains, combined with the inherent fluorescence of the anthracene core, suggests potential for Anthracene, 2,3-bis(decyloxy)- in bioimaging. Anthracene-based probes have been developed for imaging within live cells. nih.gov However, specific studies employing Anthracene, 2,3-bis(decyloxy)- for advanced bioimaging in cellular environments have not been prominently reported.
Materials for Electrochemical Energy Storage Devices (e.g., Carbon Double-Layer Capacitors, Gel Electrolytes)
A significant application of Anthracene, 2,3-bis(decyloxy)-, often abbreviated as DDOA, is in the field of electrochemical energy storage, specifically as a low molecular weight organogelator for electrolytes in electric double-layer capacitors (EDLCs).
DDOA is a highly efficient gelling agent for a wide range of organic solvents, including propylene (B89431) carbonate (PC), which is commonly used in electrolytes. It can form a three-dimensional network of fibers at very low concentrations through van der Waals interactions, effectively immobilizing the liquid electrolyte to create a stable organogel. researchgate.net
Research has shown that DDOA-based organogel electrolytes containing tetraalkylammonium salts maintain the fibrous network structure. The ionic conductivity of these gels is practically the same as the corresponding liquid electrolyte, indicating that the gel network does not significantly hinder ion transport. The gelation temperature is only slightly affected by the presence and nature of the salt. For instance, in one study, the presence of Et4NBF4 increased the gelation temperature, while Bu4NBF4 decreased it, likely due to a surfactant effect of the Bu4N+ cation. researchgate.net
A key finding is the enhancement of the electrochemical stability window. While the liquid electrolyte's stability is limited by the redox behavior of DDOA, in the gel state, the DDOA molecules are seemingly protected within the fibers, extending the stability window up to 3 V. The performance of a DDOA gel electrolyte has been successfully tested in a carbon double-layer capacitor. researchgate.net
| Property | Observation | Reference |
|---|---|---|
| Gelling Agent | Anthracene, 2,3-bis(decyloxy)- (DDOA) | researchgate.net |
| Solvent | Propylene Carbonate (PC) | researchgate.net |
| Conductivity | Practically the same in gel as in the corresponding liquid solution. | researchgate.net |
| Electrochemical Stability (Gel) | Extends up to 3 V. | researchgate.net |
| Application Tested | Carbon Double-Layer Capacitor | researchgate.net |
Substrate Interactions and Formation of Hybrid Organic-Inorganic Materials
The self-assembly properties of Anthracene, 2,3-bis(decyloxy)- make it a candidate for creating structured organic and hybrid materials.
Growth of Organically Modified Hybrid Silica (B1680970) Fibers
DDOA is known to self-assemble into a fibrillar morphology. This has been leveraged to create highly porous aerogels by processing DDOA organogels in supercritical carbon dioxide. nih.gov Electron microscopy of these materials reveals a network of fibers. While this demonstrates the formation of structured organic materials, the specific growth of organically modified hybrid silica fibers using DDOA as the organic template or component is not well-documented. The intrinsic ability of DDOA to form fibers, however, suggests its potential as a structural director in the synthesis of hybrid materials.
Interfacing with Liquid Crystal Media for Oriented Structures
The molecular structure of 2,3-dialkoxyanthracenes, featuring a rigid aromatic core and flexible side chains, is conducive to forming ordered phases. The molecular packing in the crystalline state involves arrays of molecular triads, with interactions dominated by non-bonded van der Waals forces. rsc.org This tendency for ordered self-assembly is fundamental to the formation of both gels and liquid crystalline phases. While studies on the liquid crystal behavior of the 2,6-isomer of bis(decyloxy)anthracene have been reported, the specific interfacing of the 2,3-isomer with liquid crystal media to induce oriented structures remains an area for further exploration. The inherent self-organizing properties of DDOA suggest it could be a valuable component for creating aligned, functional structures within a liquid crystal host.
Conclusion and Future Research Trajectories
Synthesis of Key Academic Contributions and Paradigms Shifted
The most significant academic contribution of Anthracene (B1667546), 2,3-bis(decyloxy)- lies in its role as a highly efficient low-molecular-weight organogelator. Research into this molecule has provided profound insights into the principles of supramolecular self-assembly. The long decyloxy chains attached to the 2 and 3 positions of the rigid anthracene core are crucial for its gelling ability, facilitating the formation of fibrous networks through a combination of van der Waals interactions and π-π stacking of the aromatic rings.
A paradigm shift instigated by the study of Anthracene, 2,3-bis(decyloxy)- and related compounds is the enhanced understanding of how to design simple organic molecules that can controllably structure liquids. Detailed structural studies of the gels and aerogels formed from this compound have revealed a complex hierarchical organization, from the molecular level up to the macroscopic gel network. acs.orgnih.gov Techniques such as Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) have been instrumental in elucidating the crystalline nature of the self-assembled fibers. nih.gov This has contributed to a more rational design approach for new gelling agents with tailored properties.
Furthermore, the luminescent nature of the anthracene core within the gel matrix has opened up avenues for the development of functional soft materials. The ability to create fluorescent, self-assembled fibrillar networks has been a significant academic contribution, bridging the gap between supramolecular chemistry and materials science. acs.orgacs.org
Identification of Current Challenges and Emerging Opportunities in the Field
Despite the significant progress, several challenges remain in the field of Anthracene, 2,3-bis(decyloxy)- research. A primary hurdle is the synthesis of specifically substituted anthracene derivatives. While general methods for anthracene synthesis exist, achieving substitution at the 2 and 3 positions can be complex and may require multi-step procedures, which can be a limitation for large-scale applications.
Another challenge lies in the precise control over the morphology and properties of the resulting gels. The gelation process can be sensitive to various factors, including solvent, temperature, and the presence of impurities. Achieving reproducible and well-defined gel structures is crucial for their application in advanced technologies.
However, these challenges are counterbalanced by a plethora of emerging opportunities. The inherent fluorescence of the anthracene core presents a significant opportunity for the development of novel sensors. The gel matrix can provide a unique environment for analyte detection, where changes in the fluorescence properties upon interaction with a target molecule can be readily monitored.
Moreover, the combination of the gelling ability with the electronic properties of the anthracene moiety opens the door to applications in organic electronics. There is a growing interest in using organogels as templates or scaffolds for the creation of conductive materials, or as the active layer in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The 2,3-dialkoxy substitution pattern can also influence the photophysical properties of the anthracene core, which could be exploited for tuning the emission color in OLEDs.
Prospective Avenues for Rational Design and Innovative Applications of Anthracene, 2,3-bis(decyloxy)-Based Systems
The future of Anthracene, 2,3-bis(decyloxy)- research is bright, with numerous avenues for rational design and the development of innovative applications.
Rational Design:
Modification of the Alkoxy Chains: The length and branching of the decyloxy chains can be systematically varied to fine-tune the gelation properties, such as the critical gelation concentration and the thermal stability of the gel. Introducing functional groups onto the chains could also impart new functionalities to the gel.
Functionalization of the Anthracene Core: While preserving the 2,3-dialkoxy substitution pattern that is key to gelation, other positions on the anthracene ring (e.g., 9 and 10 positions) could be functionalized. This would allow for the modulation of the electronic and photophysical properties, leading to materials with tailored absorption and emission characteristics.
Hybrid Materials: Anthracene, 2,3-bis(decyloxy)- could be co-assembled with other molecules, such as nanoparticles or polymers, to create hybrid materials with synergistic properties. For instance, incorporating plasmonic nanoparticles could lead to enhanced fluorescence or new sensing capabilities.
Innovative Applications:
| Application Area | Description |
| Smart Materials | The responsiveness of the organogels to external stimuli such as temperature, light, or chemical analytes could be exploited to create "smart" materials for applications in drug delivery, self-healing materials, and adaptive optics. |
| Organic Electronics | The self-assembled fibrillar network of the gel could be used as a template to create aligned arrays of semiconducting polymers or carbon nanotubes for improved charge transport in electronic devices. The inherent luminescence of the anthracene core could also be utilized in the development of novel OLEDs. |
| Environmental Remediation | The porous structure of the aerogels derived from Anthracene, 2,3-bis(decyloxy)- organogels could be explored for applications in environmental remediation, such as the absorption of organic pollutants from water. nih.gov |
| Biomedical Applications | Biocompatible organogels based on this molecule could potentially be used as scaffolds for tissue engineering or as matrices for the controlled release of therapeutic agents. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,3-bis(decyloxy)anthracene with high regioselectivity?
- Methodological Answer : The synthesis typically involves functionalizing anthracene at the 2- and 3-positions. A common approach starts with bromination of anthracene derivatives (e.g., 2,3,6,7-tetrabromoanthracene, as in ), followed by nucleophilic substitution with decyloxy groups under controlled conditions. Alternatively, solvent-free mechanochemical methods using oxidizing agents like IBX can oxidize hydroxymethyl precursors to yield dicarboxaldehyde intermediates, which are further functionalized ( ). Key steps include rigorous purification via column chromatography and characterization via H/C NMR and HPLC to confirm regioselectivity .
Q. How can researchers confirm the structural integrity of 2,3-bis(decyloxy)anthracene post-synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H NMR can verify the integration ratio of aromatic protons (anthracene core) vs. aliphatic protons (decyloxy chains). C NMR confirms the presence of ether linkages (C-O bonds at ~60-70 ppm).
- HPLC : Purity assessment (>98%) is critical, with retention time compared to standards ( ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures the molecular ion matches the expected mass (CHO) .
Advanced Research Questions
Q. What role does 2,3-bis(decyloxy)anthracene play in the development of white-light-emitting nanomaterials?
- Methodological Answer : The compound’s long alkoxy chains enhance solubility and enable self-assembly into nanofibers when blended with green- and red-emitting tetracene derivatives. This aggregation-induced emission (AIE) effect restricts intramolecular rotation, enhancing fluorescence quantum yield. Researchers can optimize emission profiles by adjusting the molar ratios of components and characterizing morphology via TEM/fluorescence microscopy ( ). Spectral overlap analysis (e.g., Förster resonance energy transfer) validates energy transfer mechanisms in multi-component systems .
Q. How do the decyloxy substituents influence the photophysical properties and aggregation behavior of anthracene derivatives?
- Methodological Answer : The decyloxy chains:
- Modulate Solubility : Enable processing in non-polar solvents for thin-film applications.
- Enhance Aggregation : Promote π-π stacking of anthracene cores, which can be studied via UV-vis (bathochromic shifts) and fluorescence spectroscopy (excimer formation).
- Impact Quantum Yield : Compare fluorescence lifetimes (time-resolved spectroscopy) of monomeric vs. aggregated states. Computational modeling (e.g., DFT) further elucidates electronic transitions and steric effects ( ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported fluorescence quantum yields for 2,3-bis(decyloxy)anthracene?
- Methodological Answer : Discrepancies may arise from:
- Sample Preparation : Aggregation state (e.g., nanofiber vs. solution) significantly affects emission. Standardize solvent polarity and concentration.
- Measurement Conditions : Use integrating spheres for absolute quantum yield measurements to minimize instrument-specific artifacts.
- Purity : Impurities (e.g., unreacted brominated precursors) can quench fluorescence. Cross-validate purity via HPLC and elemental analysis ( ).
Experimental Design Considerations
Q. What strategies optimize the Diels-Alder reactivity of 2,3-bis(decyloxy)anthracene for functional material synthesis?
- Methodological Answer : The electron-rich anthracene core participates in Diels-Alder reactions with dienophiles (e.g., maleimides). Design experiments to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
